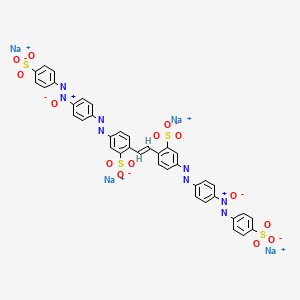
Benzenesulfonic acid, 5-((4-((4-sulfophenyl)azoxy)phenyl)azo)-2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azoxy)phenyl)azo)phenyl)ethenyl)-, tetrasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 5-((4-((4-sulfophenyl)azoxy)phenyl)azo)-2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azoxy)phenyl)azo)phenyl)ethenyl)-, tetrasodium salt is a complex organic compound. It is characterized by multiple sulfonic acid groups and azo linkages, which are known for their applications in dyes and pigments. This compound is notable for its vibrant color properties and its use in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the diazotization of aromatic amines and subsequent coupling reactions. The general synthetic route can be summarized as follows:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with other aromatic compounds containing sulfonic acid groups to form azo compounds.
Oxidation: The azo compounds are further oxidized to introduce azoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Temperature and pH Control: To optimize reaction conditions and prevent side reactions.
Purification: Techniques such as crystallization, filtration, and drying are employed to obtain the final product in pure form.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Conversion of azo groups to azoxy groups.
Reduction: Reduction of azo groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium dithionite or zinc dust for reduction reactions.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products Formed
Amines: From the reduction of azo groups.
Hydroxylated Compounds: From substitution reactions involving hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry
Dye Synthesis: Used as intermediates in the synthesis of various dyes and pigments.
Analytical Chemistry: Employed in colorimetric assays and indicators.
Biology
Staining Agents: Used in biological staining to highlight structures in microscopy.
Medicine
Industry
Textile Industry: Used in dyeing fabrics and materials.
Paints and Coatings: Employed in the formulation of paints and coatings for vibrant colors.
Mecanismo De Acción
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups are responsible for the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The molecular targets and pathways involved include:
Interaction with Proteins: Binding to proteins and enzymes, altering their activity.
Cellular Uptake: Facilitated by the sulfonic acid groups, which enhance solubility and transport across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid, 4-((4-sulfophenyl)azo)-: Another azo compound with similar applications.
Azobenzene: A simpler azo compound used in dye synthesis.
Sulfanilic Acid: An aromatic amine with sulfonic acid groups, used in the synthesis of azo dyes.
Uniqueness
This compound is unique due to its multiple azo and azoxy groups, which provide distinct color properties and reactivity. Its tetrasodium salt form enhances its solubility and stability, making it suitable for various industrial applications.
Propiedades
Número CAS |
72854-08-1 |
|---|---|
Fórmula molecular |
C38H24N8Na4O14S4 |
Peso molecular |
1036.9 g/mol |
Nombre IUPAC |
tetrasodium;5-[[4-[oxido-(4-sulfonatophenyl)iminoazaniumyl]phenyl]diazenyl]-2-[(E)-2-[4-[[4-[oxido-(4-sulfonatophenyl)iminoazaniumyl]phenyl]diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C38H28N8O14S4.4Na/c47-45(43-29-11-19-35(20-12-29)61(49,50)51)33-15-7-27(8-16-33)39-41-31-5-3-25(37(23-31)63(55,56)57)1-2-26-4-6-32(24-38(26)64(58,59)60)42-40-28-9-17-34(18-10-28)46(48)44-30-13-21-36(22-14-30)62(52,53)54;;;;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4/b2-1+,41-39?,42-40?,45-43?,46-44?;;;; |
Clave InChI |
QUDPYBOFWCTDOB-FMRNPKMESA-J |
SMILES isomérico |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)[N+](=NC5=CC=C(C=C5)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)[N+](=NC5=CC=C(C=C5)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


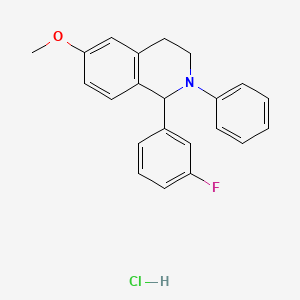
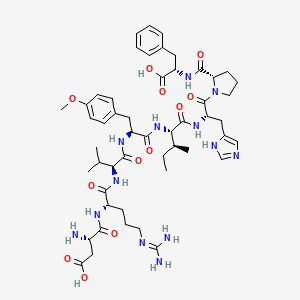


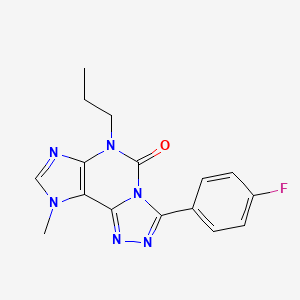
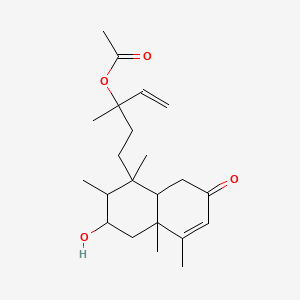
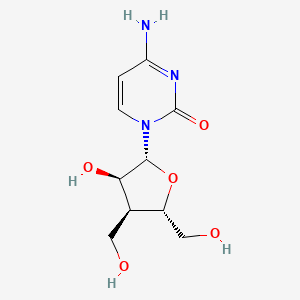
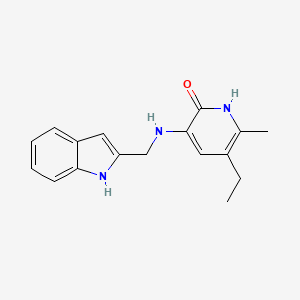


![2-ethyl-12-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B12786190.png)
![2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol](/img/structure/B12786194.png)

![2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12786220.png)
